

Structural and Metabolic Profiling of Hydroxy Cobicistat: A Technical Guide

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Compound of Interest

Compound Name: Hydroxy Cobicistat

CAS No.: 1051463-40-1

Cat. No.: B600879

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Executive Summary

Cobicistat (GS-9350) is a selective, mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, utilized clinically as a pharmacokinetic enhancer ("booster") for antiretrovirals like atazanavir and darunavir.[1][2] Unlike its structural predecessor ritonavir, cobicistat lacks inherent anti-HIV activity but offers improved physicochemical properties.[3]

Hydroxy Cobicistat (CAS: 1051463-40-1) represents a critical oxidative metabolite and process impurity.[1][2] Its formation is primarily driven by CYP3A-mediated oxidation at the isopropyl moiety of the thiazole side chain.[2] For drug development professionals, quantifying this specific metabolite is essential for two reasons:

- **Metabolic Stability Profiling:** It serves as a marker for CYP3A4-mediated clearance of the parent drug.[2]
- **Impurity Characterization:** It must be monitored during API synthesis and stability testing in accordance with ICH Q3B guidelines.

Chemical Identity & Structural Analysis[1][2][4]

The transition from Cobicistat to **Hydroxy Cobicistat** involves a mono-oxygenation event (+16 Da).[1][2] This structural change increases polarity, potentially altering the compound's

retention time in reversed-phase chromatography and its ionization efficiency in mass spectrometry.[1][2]

Comparative Chemical Data

Feature	Cobicistat (Parent)	Hydroxy Cobicistat (Metabolite/Impurity)
CAS Number	1004316-88-4	1051463-40-1
Molecular Formula		
Molecular Weight	776.02 g/mol	792.03 g/mol
Monoisotopic Mass	775.355	791.350
Key Modification	Isopropyl thiazole group	2-hydroxypropan-2-yl (Tertiary alcohol formation)
Solubility Profile	Low (requires solubility enhancers)	Slightly higher polarity due to -OH group

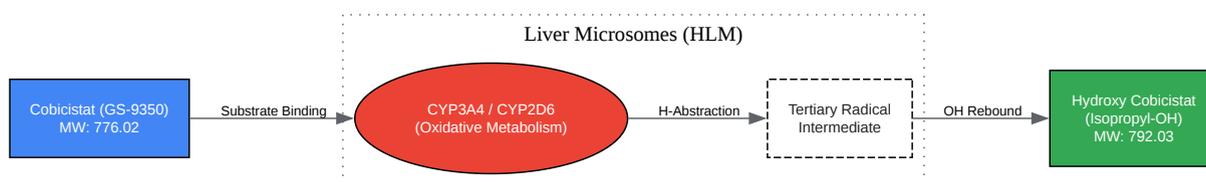
Structural Logic

The hydroxylation occurs at the tertiary carbon of the isopropyl group attached to the thiazole ring. This position is chemically vulnerable to P450 oxo-ferryl species due to the stability of the resulting tertiary radical intermediate during the catalytic cycle.

Metabolic Genesis & Pathway Visualization[1][2]

Cobicistat acts as both a substrate and an inhibitor of CYP3A.[3][4] The formation of **Hydroxy Cobicistat** is a Type I binding event where the drug binds to the active site, undergoes oxidation, and releases the metabolite.

Pathway Diagram (CYP3A4-Mediated Oxidation)[1][2]



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Figure 1: The oxidative pathway converting Cobicistat to its Hydroxy metabolite via CYP450 mono-oxygenation.[1][2]

Analytical Characterization (LC-MS/MS Protocol)

As a Senior Scientist, I recommend a Self-Validating Protocol. This means the method includes internal checks (IS response monitoring, retention time locking) to prevent false positives, which are common when analyzing structural analogs.[1]

Method Principle

Technique: UHPLC-ESI-MS/MS (Positive Mode) Rationale: The morpholine and thiazole nitrogens protonate readily (

), providing high sensitivity.[1][2]

Step-by-Step Workflow

A. Sample Preparation (Protein Precipitation)

Why: Solid Phase Extraction (SPE) can be expensive; PPT (Protein Precipitation) is sufficient for this hydrophobic compound and minimizes loss of the more polar hydroxy metabolite.[1]

- Aliquot: Transfer 50 μ L of plasma/microsomal incubation mixture to a 96-well plate.
- Internal Standard (IS): Add 20 μ L of Cobicistat-d8 (deuterated IS) at 500 ng/mL.
 - Critical Control: The IS corrects for matrix effects and ionization suppression.

- Precipitation: Add 150 μL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
- Agitation: Vortex for 2 minutes (1500 rpm).
- Clarification: Centrifuge at 4,000 g for 10 minutes at 4°C.
- Injection: Transfer supernatant to valid vials; inject 2-5 μL .

B. Chromatographic Conditions[5][6][7][8][9]

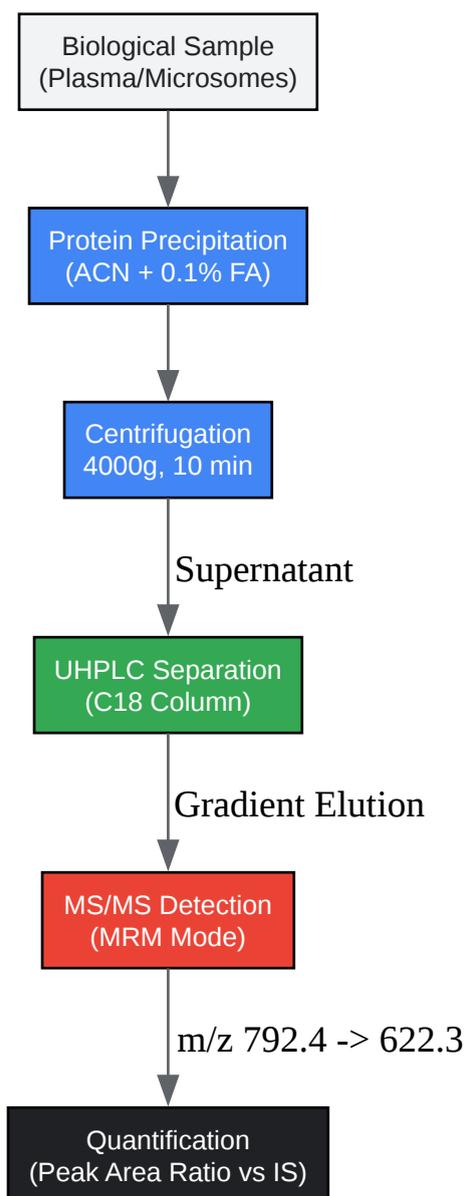
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 μm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8]
- Gradient:
 - 0-0.5 min: 5% B (Desalting)[1][2]
 - 0.5-3.0 min: 5% -> 95% B (Elution)[1][2]
 - 3.0-4.0 min: 95% B (Wash)[1][2]
 - Note: **Hydroxy Cobicistat** will elute slightly earlier than Cobicistat due to the polar hydroxyl group.

C. Mass Spectrometry Parameters (MRM)

Analyte	Precursor Ion ()	Product Ion ()	Cone Voltage (V)	Collision Energy (eV)
Cobicistat	776.4 ()	606.3	40	35
Hydroxy Cobicistat	792.4 ()	622.3	40	35
Cobicistat-d8 (IS)	784.4	614.3	40	35

Note: The product ion shift (+16 Da from 606 to 622) confirms the modification is retained on the core fragment during collision-induced dissociation (CID).^{[1][2]}

Analytical Workflow Diagram



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Figure 2: LC-MS/MS workflow for the simultaneous quantification of Cobicistat and its hydroxy metabolite.

Pharmacological Implications^{[1][2][10][13]}

While Cobicistat is designed to inhibit CYP3A, the accumulation of **Hydroxy Cobicistat** is pharmacologically relevant:

- **Inhibitory Potency:** Studies suggest that while the parent drug is a potent mechanism-based inhibitor (nM), the hydroxy metabolite generally retains significantly lower affinity for the CYP3A heme iron.^{[1][2]} It is considered less active than the parent.
- **Drug-Drug Interactions (DDI):** High levels of the metabolite can compete for renal transporters or other metabolic enzymes, potentially complicating DDI profiles in patients with renal impairment.^{[1][2]}
- **Regulatory Compliance:** For stability studies, any impurity (including **Hydroxy Cobicistat**) exceeding 0.1% must be identified and qualified according to ICH guidelines.

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